molecular formula C22H19FN4O5 B2705715 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034459-68-0

6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2705715
CAS No.: 2034459-68-0
M. Wt: 438.415
InChI Key: JFTPHBRUIXTJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound known for its significant properties in various scientific research applications. Its structure combines multiple aromatic and heterocyclic rings, contributing to its complex chemical behavior and potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes including cyclization, acylation, and fluorination. These steps require precise reaction conditions such as specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized processes to enhance yield and purity. Techniques such as batch processing or continuous flow synthesis are employed, utilizing advanced purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound undergoes various reactions including oxidation, reduction, and substitution. These reactions are fundamental in modifying the molecular structure to explore different derivatives and their properties.

Common Reagents and Conditions: In oxidation reactions, reagents like potassium permanganate or chromium trioxide are used. Reduction reactions might involve hydrogenation using palladium catalysts or lithium aluminum hydride. Substitution reactions often employ nucleophiles like amines or alkoxides under controlled conditions.

Major Products Formed: The reactions can lead to derivatives with altered electronic properties, enhancing the compound’s potential in binding studies and biological assays. The major products often retain the core structure but feature modifications that improve their efficacy or reduce toxicity.

Scientific Research Applications

Chemistry: The compound is used in developing new materials and studying the interactions within complex molecular systems.

Biology: It serves as a probe in biological studies, helping to elucidate cellular pathways and mechanisms.

Medicine: In medicinal chemistry, it is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry: Its stability and reactivity make it a valuable component in creating high-performance materials and in analytical chemistry for detecting and quantifying various substances.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The detailed mechanism involves binding to the active site of the target, altering its conformation and activity, which results in downstream biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to structurally related compounds, 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exhibits unique properties such as enhanced stability and specific biological activity. Its fluorine atom plays a crucial role in increasing its binding affinity and metabolic stability.

List of Similar Compounds: Similar compounds include various quinazoline derivatives, fluoroquinolones, and benzo[d]oxazole derivatives. Each of these compounds shares some structural features and has unique properties making them valuable in different research contexts.

In a nutshell, this compound stands out due to its unique structure and diverse applications, making it a significant subject of study in multiple scientific fields.

Properties

IUPAC Name

6-fluoro-3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O5/c23-13-5-6-16-15(11-13)20(29)27(21(30)24-16)14-7-9-25(10-8-14)19(28)12-26-17-3-1-2-4-18(17)32-22(26)31/h1-6,11,14H,7-10,12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPHBRUIXTJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.